

BDP TR carboxylic acid chemical structure and properties

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Compound of Interest

Compound Name: *BDP TR carboxylic acid*

Cat. No.: *B606007*

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An In-depth Technical Guide to BDP TR Carboxylic Acid

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in elucidating complex biological processes. This guide provides a comprehensive overview of **BDP TR carboxylic acid**, a versatile fluorophore belonging to the boron-dipyrromethene (BODIPY) class of dyes. Renowned for their exceptional photostability and bright fluorescence, BODIPY dyes are invaluable tools in cellular imaging and biomolecule labeling.

Core Compound Overview

BDP TR carboxylic acid is a derivative of the BDP TR fluorophore, featuring a carboxylic acid functional group. This modification enables its covalent conjugation to a variety of biomolecules, particularly those containing hydroxyl groups, through methods such as Steglich esterification. Its bright red fluorescence, high quantum yield, and resistance to photobleaching make it an excellent choice for demanding applications in fluorescence microscopy and other fluorescence-based assays.^{[1][2][3]}

Chemical Structure

The chemical structure of **BDP TR carboxylic acid** is provided below, along with its key identifiers.

IUPAC Name: 2-[4-(5,5-difluoro-7-(thiophen-2-yl)-5H-5λ⁴,6λ⁴-dipyrrolo[1,2-c:2',1'-f][1][2][4]diazaborinin-3-yl)phenoxy]acetic acid[3]

SMILES: F[B-]1(F)--INVALID-LINK--

=CC3=CC=C(C4=CC=C(OCC(O)=O)C=C4)N13)=C2C5=CC=CS5[3]

Molecular Formula: C₂₁H₁₅BF₂N₂O₃S[1]

Physicochemical and Fluorescent Properties

The robust performance of **BDP TR carboxylic acid** stems from its excellent photophysical properties. The tables below summarize the key quantitative data for this fluorophore.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	424.23 g/mol	[1]
Appearance	Dark colored solid	[2]
Solubility	Good in DMF and DMSO	[1]
Purity	≥ 95% (by ¹ H NMR and HPLC-MS)	[2]
CAS Number	150152-64-0	

Fluorescent Properties

Property	Value	Reference
Excitation Maximum (λ_{ex})	589 nm	[1]
Emission Maximum (λ_{em})	616 nm	[1]
Molar Extinction Coefficient (ϵ)	69,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Fluorescence Quantum Yield (Φ)	0.9	[1]
Correction Factor (CF_{260})	0.15	[1]
Correction Factor (CF_{280})	0.19	[1]

Photostability and Two-Photon Absorption

BDP TR carboxylic acid exhibits the high photostability characteristic of the BODIPY dye family, making it suitable for long-term imaging experiments with minimal signal degradation.[1] [2] While specific photobleaching quantum yields are not readily available for this particular derivative, BODIPY dyes, in general, are known to be more photostable than traditional fluorophores like fluorescein.

A significant feature of **BDP TR carboxylic acid** is its notable two-photon absorption cross-section.[1][2][3] This property allows for deeper tissue penetration and reduced phototoxicity in two-photon microscopy applications. Although a precise value for the carboxylic acid derivative is not widely published, other BODIPY derivatives have reported two-photon cross-section values ranging from tens to several hundred Goeppert-Mayer (GM) units.

Experimental Protocols

The carboxylic acid group of BDP TR is primarily utilized for conjugation to molecules containing alcohol functionalities via Steglich esterification.

Steglich Esterification for Labeling Alcohols

This protocol outlines the general steps for conjugating **BDP TR carboxylic acid** to a hydroxyl-containing molecule (R-OH).

Materials:

- **BDP TR carboxylic acid**
- Alcohol-containing molecule (R-OH)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous dichloromethane (DCM) or other aprotic solvent
- Argon or Nitrogen atmosphere
- Purification supplies (e.g., silica gel for column chromatography)

Procedure:

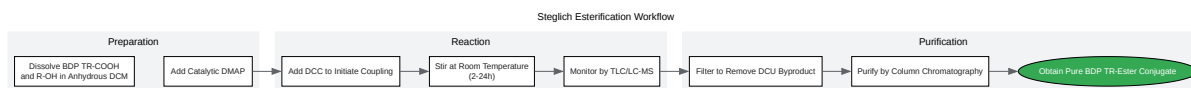
- **Dissolution:** Dissolve **BDP TR carboxylic acid** and the alcohol-containing molecule in anhydrous DCM under an inert atmosphere.
- **Catalyst Addition:** Add a catalytic amount of DMAP (typically 5-10 mol%) to the solution.
- **Coupling Agent Addition:** Add DCC (1.1-1.5 equivalents) to the reaction mixture.
- **Reaction:** Stir the reaction at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- **Purification:** Purify the crude product by column chromatography on silica gel to isolate the BDP TR-labeled molecule.

Note: The reaction conditions, including stoichiometry and reaction time, may need to be optimized for specific substrates.

Visualizing Experimental and Logical Workflows

Steglich Esterification Workflow

The following diagram illustrates the key steps in the Steglich esterification protocol for labeling an alcohol with **BDP TR carboxylic acid**.



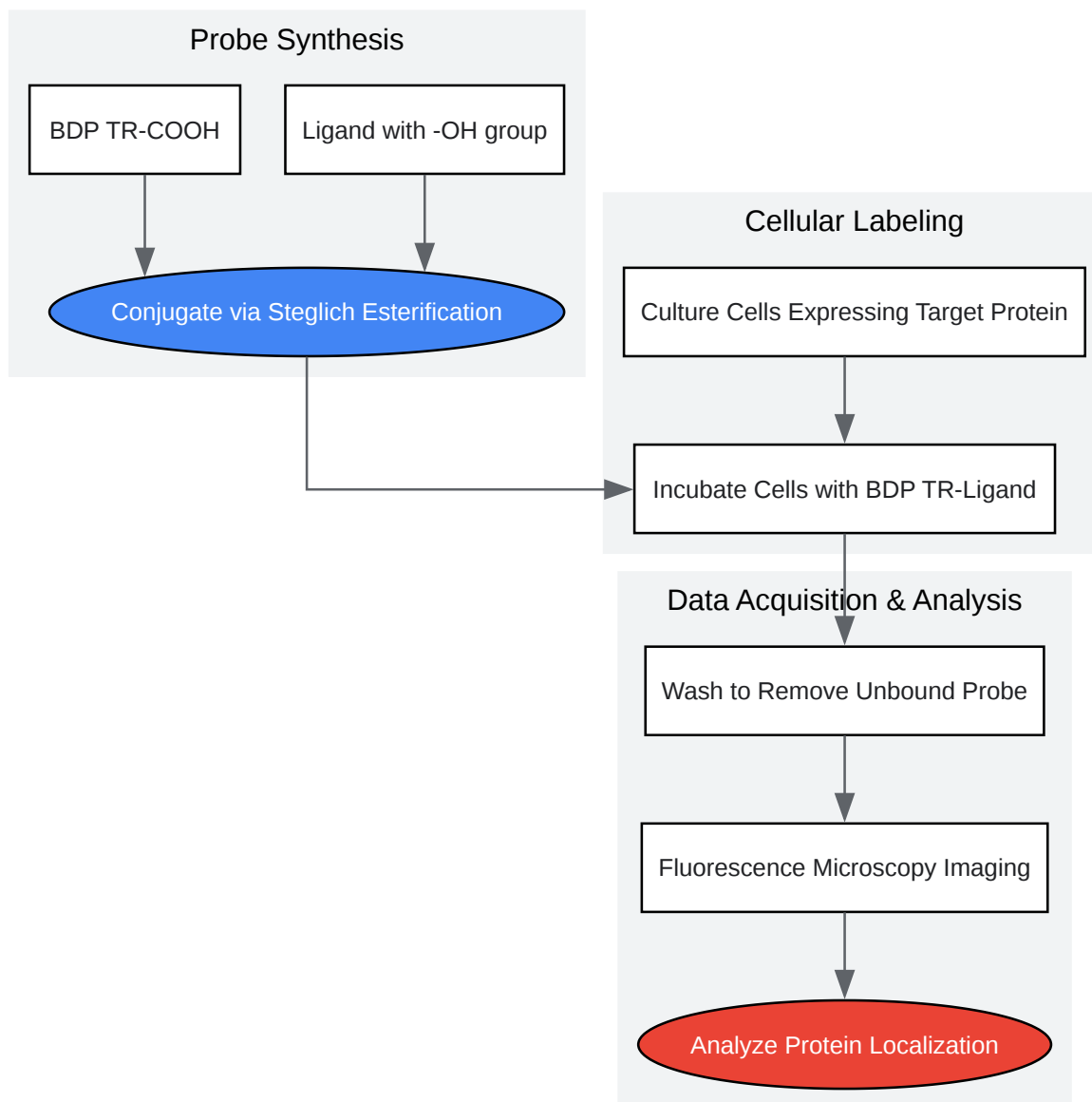
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Caption: Workflow for the conjugation of **BDP TR carboxylic acid** to an alcohol via Steglich esterification.

Application in Protein Localization Studies

While specific signaling pathway applications for **BDP TR carboxylic acid** are not extensively documented, its properties make it an ideal candidate for use as a fluorescent probe in various biological contexts. The following diagram illustrates a conceptual workflow for using a BDP TR-labeled ligand to study the localization of a target protein.

Protein Localization Using BDP TR-Labeled Ligand



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Caption: Conceptual workflow for studying protein localization using a BDP TR-labeled ligand.

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